molecular formula C7H6N2O2S B14382462 2-(Furan-2-yl)-4H-1,3,4-thiadiazin-5(6H)-one CAS No. 88038-49-7

2-(Furan-2-yl)-4H-1,3,4-thiadiazin-5(6H)-one

Katalognummer: B14382462
CAS-Nummer: 88038-49-7
Molekulargewicht: 182.20 g/mol
InChI-Schlüssel: XYHGRHFHZYSJQV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Furan-2-yl)-4H-1,3,4-thiadiazin-5(6H)-one is an organic compound that belongs to the class of heterocyclic compounds

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)-4H-1,3,4-thiadiazin-5(6H)-one typically involves the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate. The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the formation of the thiadiazine ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Furan-2-yl)-4H-1,3,4-thiadiazin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazine ring to a more saturated form.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents such as bromine or nitric acid are employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated thiadiazine derivatives.

    Substitution: Halogenated or nitrated furan derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Industry: Used in the synthesis of agrochemicals and other industrially relevant compounds.

Wirkmechanismus

The mechanism of action of 2-(Furan-2-yl)-4H-1,3,4-thiadiazin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Furan-2-ylmethanethiol: Contains a furan ring with a sulfanylmethyl group.

    Furan-2-boronic acid: Features a furan ring with a boronic acid group.

    (Furan-2-yl)methyl acetate: Contains a furan ring with a methyl acetate group.

Uniqueness

2-(Furan-2-yl)-4H-1,3,4-thiadiazin-5(6H)-one is unique due to its fused thiadiazine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other furan derivatives.

Eigenschaften

CAS-Nummer

88038-49-7

Molekularformel

C7H6N2O2S

Molekulargewicht

182.20 g/mol

IUPAC-Name

2-(furan-2-yl)-4H-1,3,4-thiadiazin-5-one

InChI

InChI=1S/C7H6N2O2S/c10-6-4-12-7(9-8-6)5-2-1-3-11-5/h1-3H,4H2,(H,8,10)

InChI-Schlüssel

XYHGRHFHZYSJQV-UHFFFAOYSA-N

Kanonische SMILES

C1C(=O)NN=C(S1)C2=CC=CO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.